2,3-Diphenylquinoline
Description
Significance of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical Sciences
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring. ipp.ptnih.gov This structural motif is a cornerstone in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. wisdomlib.orgontosight.airesearchgate.net The versatility of the quinoxaline core allows for extensive functionalization, leading to compounds with applications in various fields. nih.govbenthamdirect.com
In the realm of medicinal chemistry, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. wisdomlib.orgontosight.airesearchgate.net For instance, certain quinoxaline-containing compounds are known to inhibit the growth of Gram-positive bacteria and show activity against transplantable tumors. ipp.ptijpsjournal.com The structural framework of quinoxaline is considered a "privileged structure" because it can interact with multiple types of receptors, making it a valuable scaffold in drug discovery. nih.govingentaconnect.com
Beyond medicine, quinoxaline derivatives are integral to the development of advanced materials. benthamdirect.com They are utilized in the creation of organic light-emitting diodes (OLEDs), polymers with high thermal stability, and organic semiconductors. benthamdirect.combeilstein-journals.org Their unique photophysical properties also make them suitable for applications such as fluorescent dyes and chemical switches. ingentaconnect.comresearchgate.net Furthermore, their utility extends to agriculture, where they have been developed as herbicides, fungicides, and insecticides. wisdomlib.orgijiset.com
The ease of synthesis of quinoxaline derivatives further enhances their importance, allowing for the rapid generation of diverse compound libraries for screening and development. nih.govbenthamscience.com
Rationale for Dedicated Academic Inquiry into 2,3-Diphenylquinoxaline (B159395)
The specific substitution of two phenyl groups at the 2 and 3 positions of the quinoxaline core gives rise to 2,3-diphenylquinoxaline, a compound with distinct chemical and physical properties that have prompted focused academic investigation. The presence of the bulky phenyl groups influences the molecule's conformation and electronic characteristics, leading to unique behaviors and potential applications.
One of the primary drivers for research into 2,3-diphenylquinoxaline is its potential as a building block in materials science. The compound serves as a key intermediate in the synthesis of more complex molecules with desirable optoelectronic properties. d-nb.inforsc.org For example, it has been used in the development of yellow-blue emissive materials and as a component in organic semiconductors for potential use in organic solar cells. d-nb.inforsc.org The rigid and planar structure of the quinoxaline core, combined with the extended π-conjugation provided by the phenyl rings, contributes to its favorable electronic and photophysical properties. researchgate.net
In the field of medicinal chemistry, 2,3-diphenylquinoxaline has been identified as a lead compound for the development of new therapeutic agents. nih.gov For instance, derivatives of 2,3-diphenylquinoxaline have been synthesized and evaluated as potential tubulin inhibitors, a target for anticancer drugs. nih.gov The rationale lies in the ability of the 2,3-diphenylquinoxaline scaffold to be readily modified to optimize its interaction with biological targets. nih.gov
Furthermore, the synthesis of 2,3-diphenylquinoxaline itself has been a subject of study, with researchers exploring more efficient and environmentally friendly "green" synthetic methods. ijiset.comajrconline.org This focus on sustainable synthesis highlights the compound's importance and the desire to produce it in a more economical and practical manner. ajrconline.org
Scope of Current Research Trajectories Involving 2,3-Diphenylquinoxaline
Current research on 2,3-diphenylquinoxaline is multifaceted, spanning organic synthesis, materials science, and medicinal chemistry. A significant area of investigation involves the synthesis of novel derivatives and the exploration of their structure-property relationships.
Materials Science:
Optoelectronic Materials: Researchers are actively designing and synthesizing 2,3-diphenylquinoxaline derivatives for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). d-nb.inforsc.org Studies focus on tuning the electronic properties by introducing different functional groups to the phenyl rings or the quinoxaline core to achieve desired emission colors and charge transport characteristics. rsc.org The compound's potential as an electron-transporting material is also under investigation. beilstein-journals.org
Sensors and Probes: The photophysical properties of 2,3-diphenylquinoxaline derivatives make them candidates for the development of chemical sensors and fluorescent probes.
Corrosion Inhibitors: The ability of heterocyclic compounds to adsorb onto metal surfaces has led to the investigation of 2,3-diphenylquinoxaline derivatives, such as 6,7-Difluoro-2,3-diphenylquinoxaline, as corrosion inhibitors for mild steel. pcbiochemres.com
Medicinal Chemistry:
Anticancer Agents: A major research thrust is the design and synthesis of 2,3-diphenylquinoxaline derivatives as potential anticancer agents. nih.govscispace.com These studies often involve molecular docking simulations to predict the binding of these compounds to biological targets like tubulin. nih.gov
Antimicrobial Agents: The inherent antimicrobial activity of the quinoxaline scaffold is being explored in 2,3-diphenylquinoxaline derivatives, with some studies reporting antibacterial activity against various strains. researchgate.netbiosynth.com
Synthetic Methodology:
Green Chemistry: There is a continuous effort to develop more sustainable and efficient synthetic routes to 2,3-diphenylquinoxaline and its derivatives. ijiset.comajrconline.org This includes the use of greener solvents, catalysts, and energy sources like sonication. ijiset.comajrconline.org
Functionalization Reactions: Research is also focused on developing new methods for the functionalization of the 2,3-diphenylquinoxaline core, such as amination reactions, to create a wider range of derivatives for various applications. rsc.orgbiosynth.com
Interactive Data Table: Research Applications of 2,3-Diphenylquinoxaline
| Research Area | Specific Application | Key Findings |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Derivatives used as yellow-blue emissive materials. rsc.org |
| Organic Photovoltaics (OPVs) | Investigated as a component in organic semiconductors. d-nb.info | |
| Corrosion Inhibition | 6,7-Difluoro-2,3-diphenylquinoxaline shows potential as a corrosion inhibitor for mild steel. pcbiochemres.com | |
| Medicinal Chemistry | Anticancer Agents | Derivatives synthesized as potential tubulin inhibitors. nih.gov |
| Antimicrobial Agents | Shows antibacterial activity against E. coli, Salmonella typhi, and Pseudomonas aeruginosa. biosynth.com | |
| Organic Synthesis | Green Chemistry | Development of ultrasonic and green solvent-based synthesis methods. ijiset.comajrconline.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-diphenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-3-9-16(10-4-1)19-15-18-13-7-8-14-20(18)22-21(19)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEVHZLHSHBXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560442 | |
| Record name | 2,3-Diphenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22514-82-5 | |
| Record name | 2,3-Diphenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Diphenylquinoxaline and Its Derivatives
Classical Condensation Approaches
The cornerstone of 2,3-diphenylquinoxaline (B159395) synthesis lies in the condensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound. This approach has been a reliable method for decades, with ongoing refinements to improve yields and reaction conditions.
Condensation of 1,2-Dicarbonyl Compounds with o-Phenylenediamines
The most fundamental and widely employed method for synthesizing 2,3-diphenylquinoxaline is the condensation of o-phenylenediamine (B120857) with benzil (B1666583) (a 1,2-dicarbonyl compound). pharmacyinfoline.comscribd.com This reaction typically involves heating the two reactants in a suitable solvent, leading to a cyclocondensation reaction that forms the quinoxaline (B1680401) ring system. pharmacyinfoline.comscribd.com
The general reaction involves dissolving o-phenylenediamine and benzil in a solvent like rectified spirit or ethanol (B145695) and heating the mixture. pharmacyinfoline.comajrconline.org For instance, a common laboratory procedure involves adding a solution of 1.1g of o-phenylenediamine in 8ml of rectified spirit to a warm solution of 2.1g of benzil in 8ml of the same solvent, followed by warming the mixture for 30 minutes. pharmacyinfoline.com The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable 2,3-diphenylquinoxaline.
Numerous variations of this classical approach have been reported, often employing different catalysts to enhance the reaction rate and yield. Catalysts such as bentonite (B74815) clay K-10, nih.gov iodine, researchgate.net and various metal complexes have been utilized to facilitate the condensation under milder conditions. arkat-usa.org For example, using bentonite clay K-10 in ethanol at room temperature can yield 2,3-diphenylquinoxaline in as little as 20 minutes with a 95% yield. nih.gov
Solvent Effects and Reaction Conditions in Traditional Synthesis
The choice of solvent and reaction conditions plays a crucial role in the efficiency of the traditional synthesis of 2,3-diphenylquinoxaline. Polar solvents like ethanol and acetic acid are commonly used as they effectively dissolve the reactants and facilitate the reaction. pharmacyinfoline.com Studies have shown that in the presence of an ionic liquid catalyst, the use of water or ethanol as a solvent significantly reduces the reaction time and increases the yield, achieving 94% and 95% yields in 25 and 23 minutes, respectively. ijiset.com In contrast, solvent-free conditions led to a decreased yield of 51%. ijiset.com
Temperature and reaction time are also critical parameters that need optimization. pharmacyinfoline.com While heating is generally required to drive the condensation, excessively high temperatures can lead to the decomposition of reactants or products, whereas insufficient heating may result in incomplete reactions. pharmacyinfoline.com A typical procedure involves refluxing the reaction mixture for about 30 minutes to an hour. pharmacyinfoline.comajrconline.org
The influence of different solvents on the reaction of o-phenylenediamine with benzil in the presence of bentonite clay K-10 has been systematically studied. The results, as summarized in the table below, indicate that ethanol provides the best yield in the shortest time. nih.gov
| Solvent | Time (minutes) | Isolated Yield (%) |
| EtOH | 20 | 95 |
| MeOH | 30 | 91 |
| CHCl₃ | 30 | 87 |
| H₂O | 120 | trace |
| Data sourced from a study on the effects of different solvents on the reaction of benzene-1,2-diamine with benzil in the presence of bentonite clay K-10 at room temperature. nih.gov |
Advancements in Green Chemistry Synthesis Protocols
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of alternative energy sources and catalyst-free systems for the production of 2,3-diphenylquinoxaline.
Ultrasonic Irradiation-Assisted Synthesis (Sonosynthesis)
Ultrasonic irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. scispace.com This technique, known as sonosynthesis, utilizes the energy of ultrasound waves to create acoustic cavitation, which enhances mass transfer and reaction rates. ijiset.com The synthesis of 2,3-diphenylquinoxaline under ultrasonic irradiation offers several advantages, including shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. ijiset.comscispace.com
For instance, the reaction of o-phenylenediamine and benzil can be completed in just 8 minutes with an impressive 97% yield under sonication. ijiset.com This is a significant improvement over the conventional method which requires 30 minutes of refluxing for a 75% yield. ijiset.com The reaction is often carried out in a laboratory ultrasonic cleaner at a frequency of around 40-55 kHz. ijiset.comscispace.com The use of ultrasound provides a more energy-efficient and time-saving alternative to traditional heating. ijiset.com
A comparative study highlights the efficiency of the ultrasonic method:
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional Reflux | None | Ethanol | 1.5 hr | 75 |
| Ultrasonic Irradiation | p-TSA | Ethanol | 8 min | 97 |
| Comparison between traditional synthesis and ultrasonic-assisted synthesis of 2,3-diphenylquinoxaline. ijiset.com |
Microwave Irradiation-Enhanced Methodologies
Microwave-assisted organic synthesis is another green chemistry approach that has been successfully applied to the synthesis of 2,3-diphenylquinoxaline. ajrconline.orgresearchgate.net This method utilizes microwave energy to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields. ajrconline.orgresearchgate.net
Solvent-free microwave-assisted synthesis of 2,3-diphenylquinoxaline has been reported, providing a fast, efficient, and environmentally benign protocol. researchgate.netijiset.com In one approach, the reaction between o-phenylenediamine and benzil is carried out on a mineral support like acidic alumina (B75360) under microwave irradiation, resulting in an 80-86% yield in just 3 minutes. researchgate.netscielo.br Another highly effective method involves using a polar paste system under microwave conditions, which can achieve yields of 90-97%. researchgate.net
The following table summarizes the results of microwave-assisted condensation of various diamines with benzil, showcasing the high efficiency of this methodology. researchgate.net
| Diamine | Product | Yield (%) |
| benzene-1,2-diamine | 2,3-diphenylquinoxaline | 95 |
| 4-methylbenzene-1,2-diamine | 6-methyl-2,3-diphenylquinoxaline (B3348229) | 96 |
| 4,5-dimethylbenzene-1,2-diamine | 6,7-dimethyl-2,3-diphenylquinoxaline | 97 |
| 4-nitrobenzene-1,2-diamine | 6-nitro-2,3-diphenylquinoxaline (B1347239) | 90 |
| Data from a study on polar paste-catalyzed condensation between various diamines and benzil under microwave irradiation. researchgate.net |
Catalyst-Free and Environmentally Benign Synthetic Pathways
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. For the synthesis of 2,3-diphenylquinoxaline, catalyst-free protocols have been successfully developed, often in conjunction with green techniques like ultrasonic or microwave irradiation.
A notable example is the catalyst-free synthesis of quinoxaline derivatives under ultrasound irradiation at room temperature. scispace.com By simply irradiating a mixture of a 1,2-diketone and a 1,2-diamine in absolute ethanol with ultrasound, the desired quinoxaline products can be obtained in excellent yields (80-99%) within 60 minutes. scispace.com This method is advantageous due to its simple experimental setup, mild reaction conditions, and high efficiency. scispace.com
Similarly, catalyst-free and solvent-free synthesis of quinoxalines has been achieved under microwave irradiation, offering a rapid and eco-friendly alternative to traditional methods. researchgate.net These advancements highlight the potential for developing highly efficient and sustainable synthetic routes for important heterocyclic compounds like 2,3-diphenylquinoxaline.
Nanocatalysis in 2,3-Diphenylquinoxaline Preparation
The application of nanocatalysts in the synthesis of 2,3-diphenylquinoxaline, primarily through the condensation of o-phenylenediamine and benzil, has been a focal point of recent research. rsc.org These catalysts, owing to their high surface area and unique electronic properties, offer significant advantages over traditional methods. rsc.orgresearchgate.net
Application of Inorganic Nanocatalysts (e.g., Ca(IO₃)₂)
Inorganic nanocatalysts have demonstrated considerable efficacy in promoting the synthesis of quinoxaline derivatives. A notable example is the use of calcium iodate (B108269) (Ca(IO₃)₂) nanoparticles. scilit.comresearchgate.netresearchgate.net These nanoparticles, synthesized through a modified reaction of Ca(NO₃)₂ and KIO₃, serve as an eco-friendly and recyclable catalyst. scilit.com The condensation reaction of aryl-1,2-diamines with 1,2-diketones proceeds efficiently in the presence of a catalytic amount of Ca(IO₃)₂ nanoparticles in ethanol or acetic acid at room temperature, affording good to excellent yields of the desired quinoxaline products. scilit.comresearchgate.net This method highlights the advantages of using an inexpensive, stable, and reusable heterogeneous nanocatalyst, which allows for high yields, short reaction times, and simple product isolation. scilit.comresearchgate.netresearchgate.net
Heterogeneous Catalysis Using Mineral Fertilizers
In a novel and sustainable approach, common mineral fertilizers have been successfully employed as heterogeneous catalysts for the synthesis of quinoxaline derivatives. dergipark.org.trdergipark.org.trmdpi.comresearchgate.net Phosphate-based fertilizers such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been shown to effectively catalyze the reaction between 1,2-diamines and 1,2-dicarbonyl compounds at ambient temperature, resulting in excellent product yields. dergipark.org.trdergipark.org.trmdpi.com This method aligns with the principles of green chemistry by utilizing readily available, inexpensive, and environmentally friendly materials as catalysts. mdpi.comresearchgate.net The reactions are typically carried out in ethanol, and the catalysts can be easily recovered by simple filtration. dergipark.org.trdergipark.org.tr
Researchers have also investigated the use of natural phosphate (NP) and synthetic fluorapatite (B74983) phosphate (SFAP) as stable and recyclable catalysts. nih.gov NP, in particular, has shown high catalytic activity, providing excellent yields of quinoxalines in short reaction times in methanol (B129727) at room temperature. nih.gov
| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |
| MAP, DAP, or TSP | 1,2-diamine, 1,2-dicarbonyl | Ethanol | Room Temperature | Excellent | dergipark.org.trdergipark.org.tr |
| Natural Phosphate (NP) | 1,2-diamine, 1,2-dicarbonyl | Methanol | Room Temperature | 92-99 | nih.gov |
| Synthetic Fluorapatite Phosphate (SFAP) | 1,2-diamine, 1,2-dicarbonyl | Methanol | Room Temperature | 87-97 | nih.gov |
Metal Oxide Nanoparticle Catalysis
A variety of metal oxide nanoparticles have been investigated as efficient catalysts for the synthesis of 2,3-diphenylquinoxaline. These include:
Fe₃O₄ Nanoparticles: Magnetic iron oxide nanoparticles (Fe₃O₄) have been widely used due to their high surface area, low toxicity, and ease of separation using an external magnet. rsc.org They can be functionalized, for instance, as Fe₃O₄@SiO₂/Schiff base complexes of metal ions, which have proven to be highly efficient and recyclable catalysts for quinoxaline synthesis in aqueous media at room temperature. tandfonline.comresearchgate.net
SnO₂ Nanoparticles: Tin oxide (SnO₂) nanoparticles have been reported as a benign and recyclable catalyst for the cyclo-condensation reaction of 1,2-phenylenediamine and 1,2-diketones. iau.ir The reaction proceeds efficiently in water at room temperature, offering high yields and short reaction times. iau.ir
CuO Nanoparticles: Copper oxide (CuO) nanoparticles, synthesized using waste orange peel extract, have been utilized as a green catalyst for producing 2,3-diphenylquinoxaline. tandfonline.com
Silica Nanoparticles (SiO₂): Nano-silica has been employed as a catalyst for the synthesis of quinoxalines under solvent-free conditions at room temperature, leading to high yields and short reaction times. rsc.org Nano-BF₃/SiO₂ has also been used as a reusable solid acid catalyst under sonication. rsc.org
Cobalt Nanoparticles: Cobalt nanoparticles supported on mesoporous SBA-15 have shown excellent activity and stability in the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyls under mild reaction conditions. rsc.orgnih.gov
Recyclability and Reusability of Nanocatalysts
A significant advantage of using nanocatalysts is their potential for recovery and reuse, which is a key aspect of green chemistry. nih.gov
Mineral Fertilizers: Phosphate-based fertilizer catalysts (MAP, DAP, and TSP) have demonstrated good recyclability, retaining their catalytic activity for up to six cycles with only a slight decrease in yield. dergipark.org.trdergipark.org.tr Natural phosphate has also been shown to be recyclable for at least six runs without a noticeable change in its catalytic property. nih.gov
Magnetic Nanoparticles: Catalysts based on magnetic nanoparticles, such as Fe₃O₄@SiO₂/Schiff base/Co(II) and nano-kaoline/BF₃/Fe₃O₄, can be easily separated from the reaction mixture using an external magnet and have been successfully reused for multiple cycles (five to six times) with minimal loss of efficiency. rsc.orgtandfonline.comsharif.edu
Other Nanoparticles: SnO₂ nanoparticles have been recycled and reused for three cycles without a significant decrease in catalytic activity. iau.ir Cobalt nanoparticles supported on SBA-15 have shown exceptional reusability, being used for at least ten times without any appreciable loss in catalytic activity. rsc.orgnih.gov Similarly, nanostructured pyrophosphate Na₂PdP₂O₇ has been shown to be a reusable heterogeneous catalyst. nih.gov
| Nanocatalyst | Number of Cycles | Outcome | Reference |
| Phosphate Fertilizers (MAP, DAP, TSP) | 6 | Slight (5%) loss in catalytic capacity | dergipark.org.tr |
| Natural Phosphate (NP) | 6 | No noticeable change in catalytic property | nih.gov |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | 5 | No significant change in reactivity | tandfonline.com |
| nano-kaoline/BF₃/Fe₃O₄ | 3 | Gradual decline in activity | sharif.edu |
| SnO₂ nanoparticles | 3 | Yields remained at 86-88% | iau.ir |
| Cobalt nanoparticles on SBA-15 | 10 | No appreciable loss in catalytic activity | rsc.orgnih.gov |
Modern Synthetic Strategies for Functionalized Derivatives
Beyond the traditional two-component condensation, modern synthetic methodologies are being developed to access a wider range of functionalized 2,3-diphenylquinoxaline derivatives.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a powerful and efficient strategy for generating molecular diversity. researchgate.net While the classic synthesis of 2,3-diphenylquinoxaline is a two-component reaction, MCR approaches are being explored for the synthesis of more complex and functionalized quinoxaline derivatives. researchgate.net These reactions are highly atom-economical and can lead to the rapid assembly of complex molecular scaffolds from simple starting materials. For instance, a three-component reaction involving o-phenylenediamine, an aldehyde, and an isocyanide can lead to the formation of substituted quinoxalines. researchgate.net The development of novel MCRs for the synthesis of functionalized 2,3-diphenylquinoxaline derivatives is an active area of research, promising to expand the chemical space accessible from this important heterocyclic core.
Oxidative Annulation Strategies for Quinoxaline Ring Formation
The synthesis of the quinoxaline ring system can be achieved through various strategies that incorporate an oxidation step, moving beyond the classical condensation of a 1,2-diamine and a 1,2-dicarbonyl compound. These oxidative annulation methods offer alternative pathways using different starting materials.
One notable strategy involves the oxidative coupling of epoxides with ene-1,2-diamines. ijiset.comsapub.orgajrconline.org For instance, a Bismuth-catalyzed oxidative coupling of epoxides and o-phenylenediamine provides a route to 2,3-disubstituted quinoxaline derivatives. sapub.org Another significant approach is the tandem oxidation process starting from α-hydroxy ketones. ajrconline.orgacs.org In this method, an α-hydroxy ketone is first oxidized to the corresponding 1,2-dicarbonyl intermediate, which then undergoes condensation with an aryl 1,2-diamine. acs.org Visible light in conjunction with tert-butyl hydroperoxide (TBHP) as the oxidant has been effectively used for this sequential oxidation and condensation in an aqueous medium. acs.org
Furthermore, quinoxalines can be directly synthesized from alkynes and o-phenylenediamines. sapub.org This transformation is efficiently catalyzed by palladium and copper chlorides, where the alkyne undergoes oxidation, facilitating the one-pot synthesis of the 2,3-disubstituted quinoxaline core. sapub.org Other protocols include the oxidative cyclization of α-haloketones with 1,2-diamines and the reaction of 2-nitroanilines with phenethylamines, which also rely on a key oxidation process to form the heterocyclic ring. mdpi.comdergipark.org.tr
Post-Synthetic Modifications and Derivatization Routes
Once the 2,3-diphenylquinoxaline core is synthesized, its periphery can be extensively modified to tune its chemical and photophysical properties. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the introduction of a wide range of functional groups.
Suzuki-Miyaura Coupling Reactions for Functionalization
The Suzuki-Miyaura coupling is a highly effective method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide. For quinoxaline derivatization, a halogenated 2,3-diphenylquinoxaline, such as the 5-iodo or a bromo derivative, serves as the electrophilic partner. mdpi.commdpi.com This reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.commdpi.com
This strategy has been employed to synthesize complex derivatives, for example, by coupling 5-iodo-2,3-diphenylquinoxaline with various arylboronic acids. mdpi.com Similarly, a dibromoquinoxaline coupler can be functionalized first via a Suzuki cross-coupling with 4-formylphenylboronic acid, which introduces an aldehyde group for further reactions. mdpi.com The versatility of this reaction allows for the introduction of diverse aryl and heteroaryl substituents onto the quinoxaline scaffold. researchgate.net
| Starting Material | Coupling Partner | Catalyst | Product | Reference |
|---|---|---|---|---|
| 5-Iodo-2,3-diphenylquinoxaline | Arylboronic acid | Pd(PPh₃)₄ | 5-Aryl-2,3-diphenylquinoxaline | mdpi.com |
| Dibromo-2,3-diphenylquinoxaline derivative | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Bromo-(4-formylphenyl)-2,3-diphenylquinoxaline | mdpi.com |
| 5-(8-Bromo-2,3-diphenylquinoxalin-5-yl)thiophene-2-carbaldehyde | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophene | PdCl₂(PPh₃)₂ | 5-(2,3-Diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophene-2-carbaldehyde | d-nb.info |
Stille Coupling Reactions for Derivatives
The Stille coupling reaction provides another robust method for C-C bond formation, utilizing an organotin compound as the nucleophilic partner. This reaction is particularly valuable for synthesizing conjugated polymers and dyes based on the quinoxaline core due to its tolerance of a wide variety of functional groups. mdpi.comchimia.ch
The reaction typically involves a halogenated quinoxaline and an organostannane, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). mdpi.com The electron-deficient nature of the quinoxaline ring makes it an excellent coupler in these reactions, often leading to high yields. mdpi.com This methodology has been used to append thiophene (B33073) rings and other moieties to the 2,3-diphenylquinoxaline backbone, creating donor-acceptor-donor (D-A-D) type molecules with interesting optoelectronic properties for applications in solar cells. d-nb.infoacs.org
| Starting Material | Coupling Partner | Catalyst | Product | Reference |
|---|---|---|---|---|
| Dibromo-2,3-diphenylquinoxaline coupler | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₂Cl₂ | 2,3-Diphenyl-bis(thienyl)quinoxaline derivative | mdpi.com |
| 5-(8-Bromo-2,3-diphenylquinoxalin-5-yl)thiophene-2-carbaldehyde | 2-(Tributylstannyl)ethylenodioxythiophene | PdCl₂(PPh₃)₂ | 5-(8-(3,4-Ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophene-2-carbaldehyde | d-nb.info |
| 5,8-Dibromo-2,3-diphenylquinoxaline | (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b]dithiophen-2-yl)tributylstannane | Not Specified | Polymer intermediate for solar cells | chimia.ch |
Buchwald-Hartwig Amination for Amine Derivatives
The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing a variety of 2,3-diphenylquinoxaline amine derivatives. rsc.orgresearchgate.net By coupling a halogenated quinoxaline with a primary or secondary amine, electron-donating amine groups can be introduced onto the electron-deficient quinoxaline core. rsc.orgmdpi.com
This method has been used to create donor-acceptor-donor (D-A-D) structures, which are valuable as emissive materials and in optoelectronics. rsc.orgresearchgate.net For example, various diarylamine and heterocyclic amine derivatives have been synthesized in good yields by reacting a bromo-substituted quinoxaline with the corresponding amine. rsc.orgresearchgate.net The reaction can also be used to attach residues like (3-aminopropyl)amino groups to the 6 and 7 positions of the quinoxaline system, creating water-soluble derivatives for pH sensing applications. mdpi.com
| Starting Material | Amine | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 6-Bromo-2,3-di(pyridin-2-yl)quinoxaline | Diarylamines, Heterocyclic amines | Pd catalyst and ligand | D-A-D based emissive materials | rsc.orgresearchgate.net |
| 6,7-Dibromo-2,3-diphenylquinoxaline | N¹-(3-aminopropyl)propane-1,3-diamine | Pd-catalyzed | Water-soluble pH sensor | mdpi.com |
| Halogenated 2,3-diphenylquinoxaline | Electron-donating amines | Pd-catalyzed | D-A-D architectures |
Wittig Reaction for Vinyl Derivatives
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. In the context of 2,3-diphenylquinoxaline, this reaction is used to synthesize vinyl derivatives, typically starting from a methyl-substituted precursor. vixra.orgsymbiosisonlinepublishing.comvixra.org
The synthesis is a multi-step process. First, a compound such as 6-methyl-2,3-diphenylquinoxaline is synthesized. vixra.orgsymbiosisonlinepublishing.com This methyl group is then brominated, often using N-Bromosuccinimide (NBS), to form a bromomethyl group via a free radical mechanism. vixra.orgsymbiosisonlinepublishing.com The resulting bromomethyl quinoxaline is then converted into a phosphonium (B103445) salt by reacting it with triphenylphosphine (B44618). vixra.orgsymbiosisonlinepublishing.com Finally, this phosphonium salt is treated with a strong base to form a phosphorus ylide, which then reacts with an aldehyde, such as terephthaldehyde, to yield the desired vinyl-capped quinoxaline derivative. vixra.orgsymbiosisonlinepublishing.comvixra.org This approach successfully combines electron-accepting quinoxaline units with π-conjugated vinyl systems. vixra.org
| Step | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Bromination | 6-Methyl-2,3-diphenylquinoxaline, NBS | 6-(Bromomethyl)-2,3-diphenylquinoxaline | vixra.orgsymbiosisonlinepublishing.com |
| 2 | Phosphonium Salt Formation | 6-(Bromomethyl)-2,3-diphenylquinoxaline, PPh₃ | (2,3-Diphenylquinoxalin-6-yl)methyl]triphenylphosphonium bromide | vixra.orgsymbiosisonlinepublishing.com |
| 3 | Wittig Reaction | Phosphonium salt, Base, Aldehyde (e.g., terephthaldehyde) | Vinyl benzaldehyde (B42025) capped quinoxaline derivative | vixra.orgsymbiosisonlinepublishing.comvixra.org |
Mechanistic Investigations of Synthesis Reactions
The primary synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil proceeds via a well-understood condensation-cyclization mechanism. The reaction begins with the nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons of benzil. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazine (B50134) ring of the quinoxaline system. youtube.com
The mechanisms for the palladium-catalyzed post-synthetic modifications follow well-established catalytic cycles.
Suzuki-Miyaura and Stille Couplings: Both reactions proceed through a catalytic cycle involving a Palladium(0) species. The cycle consists of three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-quinoxaline, forming a Palladium(II) intermediate.
Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Palladium(0) catalyst.
Buchwald-Hartwig Amination: This reaction follows a similar catalytic cycle of oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Wittig Reaction: The mechanism involves the deprotonation of the phosphonium salt by a strong base to form a highly nucleophilic phosphorus ylide. total-synthesis.com This ylide attacks the carbonyl carbon of the aldehyde, leading to a four-membered ring intermediate called an oxaphosphetane. total-synthesis.com This intermediate then undergoes a retro-[2+2] cycloaddition, collapsing to form the desired alkene and the thermodynamically very stable triphenylphosphine oxide, which is the driving force for the reaction. total-synthesis.com
Proposed Mechanisms for Condensation Reactions
The condensation of o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline is a well-established reaction. scribd.compharmacyinfoline.com The generally accepted mechanism proceeds through several key stages.
The reaction initiates with a nucleophilic attack by one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of benzil. This is followed by the formation of a diimine intermediate. tandfonline.com The subsequent step involves an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group, leading to a cyclic intermediate. tandfonline.com This process is often accompanied by the elimination of water. tandfonline.com The final stage is an aromatization step, which can occur through oxidation or acid-catalyzed dehydrogenation, to yield the stable, fully conjugated quinoxaline ring system. The aromatic stabilization of the final product is a significant driving force for the completion of the reaction. tandfonline.com
A proposed mechanism for the synthesis of 2,3-diphenylquinoxaline is illustrated below:
Step 1: Nucleophilic Attack: One amino group of o-phenylenediamine attacks a carbonyl group of benzil.
Step 2: Intermediate Formation: This leads to the formation of an intermediate which then undergoes a second nucleophilic attack from the other amino group on the second carbonyl group of benzil.
Step 3: Cyclization: An intramolecular cyclization occurs, forming a heterocyclic intermediate. scribd.com
Step 4: Dehydration: The intermediate loses two molecules of water to form the stable 2,3-diphenylquinoxaline.
This reaction can be carried out by heating the reactants in a suitable solvent, such as rectified spirit or ethanol. scribd.comyoutube.com
Role of Catalysts in Reaction Pathways
Catalysts play a crucial role in enhancing the efficiency of 2,3-diphenylquinoxaline synthesis by providing alternative reaction pathways with lower activation energies. tandfonline.com A wide array of catalysts have been explored, ranging from simple acids and bases to more complex metal-based and nanocatalysts. researchgate.netnih.govresearchgate.net
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TSA) and acetic acid are commonly employed. researchgate.netarkat-usa.org They function by protonating the carbonyl oxygen of the dicarbonyl compound, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the diamine. tandfonline.com Lewis acids, such as zinc chloride (ZnCl₂), cobalt chloride (CoCl₂), and copper oxide nanoparticles (CuO NPs), also catalyze the reaction by coordinating with the carbonyl groups, which similarly enhances their reactivity. ajrconline.orgtandfonline.com
Heterogeneous Catalysts: To improve catalyst recyclability and simplify product purification, various solid-supported catalysts have been developed. These include bentonite clay K-10, alumina-supported heteropolyoxometalates, and magnetic nanoparticles coated with a catalytic layer. nih.govrsc.orgresearchgate.netmdpi.com These materials provide an active surface that can lower the activation energy of the reaction. tandfonline.com For instance, nano-γ-Fe₂O₃–SO₃H acts as a solid acid catalyst, promoting the condensation and cyclization steps. rsc.org
Metal Catalysts: Transition metals like palladium, ruthenium, and copper have also been used, often in the form of their salts or complexes. ijiset.com For example, copper-catalyzed N-arylation has been explored for the synthesis of functionalized quinoxalines. mdpi.com In some instances, the metal catalyst can also participate in oxidative steps that lead to the final aromatic product. ajrconline.org
The choice of catalyst can significantly influence reaction conditions, with many modern methods achieving high yields at room temperature and in shorter reaction times compared to traditional uncatalyzed methods that often require refluxing for extended periods. nih.govscielo.br
Table 1: Comparison of Catalysts in the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Catalyst Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| p-TSA | Acid | Water or Ethanol | Not specified | researchgate.net |
| Acetic Acid | Acid | Reflux, 2h | 90 | |
| Bentonite clay K-10 | Heterogeneous | Ethanol, 20 min | 86 | |
| TiO₂-Pr-SO₃H | Heterogeneous | 10 min | 95 | |
| Cerium (IV) ammonium (B1175870) nitrate (B79036) | Metal | Water | Excellent | researchgate.net |
| NH4Cl | Acid | Methanol, 20 min, 25°C | 100 | scielo.br |
Intramolecular Cyclization Processes
Intramolecular cyclization is a critical step in the formation of the quinoxaline ring system. Following the initial condensation of the diamine and dicarbonyl compound to form an open-chain intermediate, this intermediate must cyclize to form the six-membered heterocyclic ring.
This process is essentially an intramolecular nucleophilic addition, where the remaining free amino group attacks a carbonyl or imine group within the same molecule. tandfonline.com The favorability of this cyclization is influenced by several factors, including the nature of the substituents and the reaction conditions. The formation of the stable aromatic quinoxaline ring is the thermodynamic driving force for this cyclization. tandfonline.com
In some synthetic variations, the intramolecular cyclization is the key bond-forming step. For instance, the cyclization of N-phenyl-o-phenylenediamine can be induced using various reagents to form the quinoxaline core. pharmacyinfoline.com Another example involves the annulation of a chlorovinylamino side chain onto a benzene (B151609) ring, which proceeds via intramolecular cyclization to yield a quinoxaline derivative. thieme-connect.de The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, has been adapted for quinoxaline synthesis through the intramolecular cyclization of 1-(2-aminophenyl)pyrroles with aldehydes. mdpi.com
Chemical Reactivity and Transformation Studies of 2,3 Diphenylquinoxaline
Fundamental Reaction Pathways of the Quinoxaline (B1680401) Core
The quinoxaline core, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is an electron-deficient system. smolecule.com This inherent electronic nature makes it susceptible to nucleophilic attack. smolecule.com The most common method for synthesizing the quinoxaline core itself is through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. rhhz.netnih.govrsc.org For 2,3-diphenylquinoxaline (B159395), this typically involves the reaction of o-phenylenediamine (B120857) and benzil (B1666583). smolecule.com
The reactivity of the quinoxaline N-oxides is also a key aspect. Oxidation of 2,3-diphenylquinoxaline with agents like 3-chloroperoxybenzoic acid can yield 2,3-diphenylquinoxaline 1-oxide, and in some cases, traces of the 1,4-dioxide are also formed. thieme-connect.de The presence of the N-oxide functionality increases the reactivity of the quinoxaline core towards nucleophilic substitution. nih.gov
Furthermore, the quinoxaline ring can participate in domino reactions, where multiple bond-forming events occur in a single operation, providing an efficient route to complex derivatives. smolecule.com
Reactions Involving Phenyl Substituents and Functional Groups
The phenyl groups at the 2- and 3-positions of the quinoxaline ring significantly influence its reactivity. These bulky substituents can create steric hindrance, affecting the approach of reagents to the quinoxaline core. The electronic properties of substituents on these phenyl rings can also modulate the reactivity of the entire molecule. For instance, derivatives with electron-donating groups on the phenyl rings exhibit different biological activities compared to those with electron-withdrawing groups.
Functional groups attached to the quinoxaline core or the phenyl rings can undergo various transformations. For example, a nitro group on the quinoxaline ring can be reduced to an amine via catalytic hydrogenation. researchgate.net This resulting amine can then participate in nucleophilic substitution reactions. researchgate.net Carboxylic acid groups can be esterified, and these esters can be further reacted with reagents like hydrazine (B178648) to form carbohydrazides, which serve as intermediates for synthesizing more complex derivatives. nih.gov
The introduction of functional groups like dicarbonitrile at the 6,7-positions of the 2,3-diphenylquinoxaline framework creates a strong dipole moment, which is significant for applications in materials science. These cyano groups can be transformed through reduction to amines or other functionalities, and the quinoxaline core can undergo both electrophilic and nucleophilic substitution reactions.
Ring Contraction Phenomena
A notable transformation of 2,3-diphenylquinoxaline is its propensity to undergo ring contraction under specific conditions. When 2,3-diphenylquinoxaline is treated with potassium amide (KNH₂) in liquid ammonia, it undergoes a rearrangement to form 2-phenylbenzimidazole (B57529). rsc.orgacs.orgacs.org This reaction proceeds with approximately a 30% yield, with about 60% of the starting material being recovered. rsc.org The reaction is believed to be initiated by the addition of an amide ion to the C(2) position of the quinoxaline ring, followed by ring contraction and the presumed elimination of benzylidenimine. rsc.org Attempts to achieve this ring contraction with other bases such as potassium hydroxide (B78521) or sodium hydroxide have been unsuccessful, indicating the specific efficacy of potassium amide in this transformation. rsc.org
Ring contraction has also been observed in derivatives of quinoxaline. For instance, the irradiation of 2,4-disubstituted 1,5-benzodiazepines can lead to 2-acylquinoxalines as oxidative ring-contraction products. thieme-connect.de Similarly, irradiation of certain quinoxaline di-N-oxides can result in the formation of 1,3-disubstituted benzimidazolones. rsc.org
Reactions with Specific Reagents (e.g., Dimethyl Acetylenedicarboxylate (B1228247), Amide Ion)
The reaction of 2,3-diphenylquinoxaline with specific reagents leads to a variety of products. As mentioned previously, its reaction with the amide ion (from potassium amide) results in an unusual ring contraction to yield 2-phenylbenzimidazole. rsc.orgacs.orgacs.org This reaction highlights a unique rearrangement pathway for the quinoxaline system. rsc.org Ogg and Bergstrom initially proposed a benzyl-benzilic acid type rearrangement, but the formation of 2-phenylbenzimidazole indicated a different mechanism involving ring contraction. rsc.org
With dimethyl acetylenedicarboxylate (DMAD), 2,3-diphenylquinoxaline has been reported to form 1:1:1 molar adducts in the presence of methanol (B129727). rsc.org In contrast, other quinoxaline derivatives, such as 2-methyl- and 2,3-dimethyl-quinoxaline, react with DMAD to form azepino[1,2-a]quinoxalines. rsc.org The reaction of 2-phenylquinoxaline (B188063) with DMAD has also been a subject of study. acs.orgacs.org
The Reissert reaction is another notable transformation. 2,3-diphenylquinoxaline can undergo ring-opening reactions when treated with potassium cyanide and benzoyl chloride. smolecule.com
Studies on Oxidative Transformation and Rearrangements
Oxidative transformations of 2,3-diphenylquinoxaline and its derivatives are important for synthesizing new compounds. The oxidation of 2,3-diphenylquinoxaline can lead to the formation of its N-oxides. thieme-connect.de The resulting quinoxaline N-oxides can then undergo further rearrangements. For example, the photolysis of certain quinoxalin-2-ylcarbamate-N-oxides can lead to rearranged products. researchgate.net
Rearrangements are a significant aspect of quinoxaline chemistry. The quinoxaline–benzimidazole rearrangement is a well-documented transformation, with the reaction of 2,3-diphenylquinoxaline with potassium amide being a prime example. rsc.orgresearchgate.netrsc.org This particular rearrangement was first reported by Ogg and Bergstrom in 1931. rsc.orgrsc.org
Irradiation of 2-benzoyl-3-phenylquinoxaline-di-N-oxide with sunlight has been shown to cause a rearrangement leading to ring contraction and the formation of a benzimidazolone derivative. rsc.org The proposed mechanism involves a shift driven by the negative charge on the oxygen atom. rsc.org
Data Tables
Table 1: Reaction of 2,3-Diphenylquinoxaline with Potassium Amide
| Reactants | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2,3-Diphenylquinoxaline | Potassium amide (KNH₂) in liquid ammonia | 2-Phenylbenzimidazole | ~30% | rsc.orgacs.org |
Table 2: Notable Reactions of 2,3-Diphenylquinoxaline
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Reaction with DMAD | Dimethyl acetylenedicarboxylate, Methanol | 1:1:1 Molar adduct | rsc.org |
| Reissert Reaction | Potassium cyanide, Benzoyl chloride | Ring-opened product | smolecule.com |
| Oxidation | 3-Chloroperoxybenzoic acid | 2,3-Diphenylquinoxaline 1-oxide | thieme-connect.de |
Advanced Characterization Techniques in Research Context
Spectroscopic Analysis for Electronic and Photophysical Properties
Spectroscopic techniques are fundamental in understanding the behavior of 2,3-diphenylquinoline at a molecular level.
UV-Vis Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy is a key technique for probing the electronic transitions within this compound and its derivatives. The absorption spectra reveal information about the energy levels and the π-conjugated system of the molecule.
In solutions, this compound derivatives typically exhibit intense absorption bands in the UV region, which are attributed to spin-allowed ligand-centered π–π* transitions. rsc.org For instance, derivatives of 2,3-diphenylquinoxaline (B159395), a closely related compound, show absorption bands between 200-250 nm, corresponding to π-π* electronic transitions associated with the π-conjugation in the compound. symbiosisonlinepublishing.comvixra.org Weaker absorption bands at longer wavelengths, sometimes extending into the visible region (350–550 nm), are assigned to a mix of spin-allowed singlet metal-to-ligand charge-transfer (¹MLCT), triplet metal-to-ligand charge-transfer (³MLCT), and ligand-to-ligand charge-transfer (LLCT) transitions, often facilitated by strong spin–orbit coupling in metal complexes. rsc.org
Derivatives designed for organic solar cells, such as those with a D–A–D–A configuration, display broad absorption peaks from 300 to 700 nm, which correspond to both π–π* transitions and intramolecular charge-transfer processes. d-nb.info The specific absorption maxima (λmax) can be influenced by the solvent and the substituents on the quinoline (B57606) core. For example, a 6-methyl-2,3-diphenylquinoxaline (B3348229) derivative in ethanol (B145695) shows λmax at 248.50 nm and 347.50 nm. symbiosisonlinepublishing.com
Table 1: UV-Vis Absorption Data for this compound Derivatives
| Compound | Solvent/State | Absorption Maxima (λmax, nm) | Transition Type | Reference |
|---|---|---|---|---|
| 2,3-Diphenylquinoxaline Derivative | Solution | 200-250 | π-π* | symbiosisonlinepublishing.comvixra.org |
| Iridium(III) Complexes with 2,3-Diphenylquinoxaline Derivatives | Degassed CH2Cl2 | 250-350 | ¹LC (π–π*) | rsc.org |
| Iridium(III) Complexes with 2,3-Diphenylquinoxaline Derivatives | Degassed CH2Cl2 | 350-550 | ¹MLCT, ³MLCT, LLCT | rsc.org |
| 6-Methyl-2,3-diphenylquinoxaline | Ethanol | 248.50, 347.50 | π-π, n-π | symbiosisonlinepublishing.com |
| 2-Cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | THF | 285-550 | π-π*, Charge-transfer | d-nb.info |
| 2-Cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | THF | 285-550 | π-π*, Charge-transfer | d-nb.info |
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is used to investigate the light-emitting properties of this compound derivatives upon photoexcitation. This analysis provides data on emission wavelengths, which determine the color of the emitted light, and photoluminescence quantum yields (PLQYs), which quantify the efficiency of the emission process.
Iridium(III) complexes containing this compound derivatives are known to be efficient phosphorescent emitters, often in the deep-red region of the spectrum. rsc.orgrsc.org The emission wavelength can be tuned by modifying the substituents on the this compound ligand. For example, fluorination of the quinoxaline (B1680401) ring in iridium(III) complexes can lead to a bathochromic (red) shift in the emission spectra. rsc.org The PLQYs of these complexes can be quite high, with some derivatives exhibiting values up to 98.3%. researchgate.net
Derivatives of 2,3-diphenylquinoxaline have also been shown to exhibit aggregation-induced emission (AIE), where the formation of nanoaggregates in a mixture of solvents like THF and water leads to enhanced emission. researchgate.net Some derivatives exhibit bluish-green to yellow-blue emission, with maxima ranging from 454 nm to 566 nm. symbiosisonlinepublishing.comresearchgate.net
Table 2: Photoluminescence Data for this compound Derivatives
| Compound/Complex | Solvent/State | Excitation Wavelength (nm) | Emission Maxima (λmax, nm) | Quantum Yield (ηPL or Φ) | Reference |
|---|---|---|---|---|---|
| Iridium(III) Complex (Ir1) | Degassed CH2Cl2 | 378 | 634-650 (Deep Red) | 24.8% | rsc.org |
| Iridium(III) Complex (Ir2) | Degassed CH2Cl2 | 387 | 634-650 (Deep Red) | 18.3% | rsc.org |
| Iridium(III) Complex (Ir3) | Degassed CH2Cl2 | 388 | 634-650 (Deep Red) | 31.2% | rsc.org |
| Iridium(III) Complex (Ir4) | Degassed CH2Cl2 | 391 | 634-650 (Deep Red) | 40.6% | rsc.org |
| Iridium(III) Complex (Ir1 with TPID ligand) | - | - | 662 (Deep Red) | 68.2% | researchgate.net |
| Iridium(III) Complex (Ir2 with TPID ligand) | - | - | 669 (Deep Red) | 60.4% | researchgate.net |
| Iridium(III) Complex (Ir3 with TPID ligand) | - | - | 639 (Deep Red) | 78.6% | researchgate.net |
| Iridium(III) Complex (Ir4 with TPID ligand) | - | - | 642 (Deep Red) | 98.3% | researchgate.net |
| 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde (B42025) | Ethanol | 348 | 454 (Bluish-Green) | - | symbiosisonlinepublishing.com |
| Quinoxaline Derivative (Compound 2) | THF:water | - | 465-566 (Yellow-Blue) | - | researchgate.net |
Electroluminescence (EL) Spectroscopy for Device Performance
Iridium(III) complexes with this compound derivatives have been successfully used as emitters in deep-red OLEDs. rsc.orgresearchgate.net The EL spectra of these devices typically show emission peaks corresponding to the phosphorescence of the iridium complex. rsc.org The performance of these OLEDs can be significantly enhanced by optimizing the device architecture, such as using double-emitting layers to broaden the recombination zone of holes and electrons, which leads to more balanced charge recombination and reduced efficiency roll-off at high brightness. rsc.orgresearchgate.net
For example, a double-EML OLED using a specific fluorinated 2,3-diphenylquinoxaline-based iridium complex achieved a maximum external quantum efficiency (EQE) of 19.9%, a maximum current efficiency of 16.6 cd/A, and a maximum luminance of 25,926 cd/m². researchgate.net These results highlight the potential of this compound derivatives in high-performance OLED applications. rsc.orgrsc.orgresearchgate.net
Table 3: Electroluminescence Performance of OLEDs with this compound-based Emitters
| Device Structure/Emitter | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |
|---|---|---|---|---|---|
| Single-EML (Ir3 emitter) | - | 5.9 | - | 7.2 | rsc.org |
| Double-EML (DD1, Ir3 emitter) | 14,676 | 14.0 | 12.0 | 17.8 | rsc.org |
| Double-EML (Ir4 emitter) | 25,926 | 16.6 | 13.7 | 19.9 | researchgate.net |
| M1-based Red Device | 28,619 | - | - | 14.66 | scispace.com |
| M2-based Red Device | 28,818 | - | - | 15.07 | scispace.com |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound and its derivatives, FT-IR spectra provide characteristic peaks that confirm the molecular structure.
Key vibrational modes observed in the FT-IR spectra of 2,3-diphenylquinoxaline, a related compound, include C-N bond stretching, typically seen around 1330-1347 cm⁻¹, and C-H stretches from the aromatic rings, which appear around 3026-3057 cm⁻¹. symbiosisonlinepublishing.comscribd.com In derivatives, other characteristic peaks can be observed, such as the C-Br stretch at 686.66 cm⁻¹ in a bromomethylated quinoxaline derivative and the carbonyl (aldehyde) stretching band near 1689.09 cm⁻¹ in a vinyl benzaldehyde derivative. symbiosisonlinepublishing.comvixra.org
Table 4: Characteristic FT-IR Peaks for this compound and its Derivatives
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 2,3-Diphenylquinoxaline | C-N Stretch | 1347 | scribd.com |
| 2,3-Diphenylquinoxaline | Aromatic C-H Stretch | 3026, 3057 | scribd.com |
| 6-Methyl-2,3-diphenylquinoxaline | C-H Stretch | 3045.0 | symbiosisonlinepublishing.com |
| 6-Methyl-2,3-diphenylquinoxaline | C=N Stretch | 1566.5 | symbiosisonlinepublishing.com |
| 6-Methyl-2,3-diphenylquinoxaline | C-N Stretch | 1330.0 | symbiosisonlinepublishing.com |
| 6-Methyl-2,3-diphenylquinoxaline | C-H Bending | 771.53 | symbiosisonlinepublishing.com |
| Bromomethylated quinoxaline derivative | C-Br Stretch | 686.66 | symbiosisonlinepublishing.comvixra.org |
| Vinyl benzaldehyde capped quinoxaline | Carbonyl (aldehyde) Stretch | 1689.09 | vixra.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation of this compound and its derivatives. NMR provides precise information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum of 2,3-diphenylquinoxaline, the aromatic protons typically appear in the range of δ 7.25–8.21 ppm. rsc.orgijsrst.com For substituted derivatives, the chemical shifts of the protons are influenced by the electronic nature of the substituents. For example, in 6-methyl-2,3-diphenylquinoxaline, the methyl protons appear as a singlet at δ 2.62 ppm. rsc.org In a bromomethylated derivative, the methylene (B1212753) protons (-CH₂Br) show a signal at δ 4.7 ppm. symbiosisonlinepublishing.com
The ¹³C NMR spectra also provide valuable structural information. For 2,3-diphenylquinoxaline, characteristic signals for the carbon atoms of the quinoxaline and phenyl rings are observed. rsc.orgijsrst.com The chemical shifts in the ¹³C NMR spectrum are also sensitive to substitution, aiding in the confirmation of the synthesized structures. rsc.orgijsrst.com
Table 5: ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 2,3-Diphenylquinoxaline | ¹H | 8.15–8.23 (m, 2H), 7.77–7.83 (m, 2H), 7.51–7.56 (m, 4H), 7.30–7.41 (m, 6H) | ijsrst.com |
| 2,3-Diphenylquinoxaline | ¹³C | 152.57, 140.34, 138.0, 129.31, 129.00, 128.41, 128.10, 127.49 | ijsrst.com |
| 6-Methyl-2,3-diphenylquinoxaline | ¹H | 8.07 (d, 1H), 7.96 (s, 1H), 7.60 (dd, 1H), 7.55-7.48 (m, 4H), 7.39-7.29 (m, 6H), 2.62 (s, 3H) | rsc.org |
| 6-Methyl-2,3-diphenylquinoxaline | ¹³C | 153.45, 152.70, 141.42, 140.61, 139.83, 139.35, 132.42, 129.96, 129.95, 128.83, 128.81, 128.74, 128.35, 128.15, 22.04 | rsc.org |
| 6,7-Dichloro-2,3-diphenylquinoxaline (B1237602) | ¹H | 8.3 (s, 2H), 7.50–7.54 (m, 4H), 7.3–7.4 (m, 6H) | ijsrst.com |
| 6,7-Dichloro-2,3-diphenylquinoxaline | ¹³C | 153.7, 139.1, 137.6, 133.4, 129.0, 128.6, 127.6 | ijsrst.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and determining the fragmentation pattern of this compound and its derivatives. This information is essential for verifying the identity and purity of synthesized compounds.
The molecular weight of this compound is 281.3 g/mol . nih.gov In mass spectrometry, 2,3-diphenylquinoxaline, a closely related compound, shows a molecular ion peak at m/z = 282, corresponding to its molecular weight. scribd.com For derivatives, the mass spectrum will show a molecular ion peak corresponding to the specific molecular formula. For example, 6-nitro-2,3-diphenylquinoxaline (B1347239) shows a molecular ion peak at m/z = 328 (M+H)⁺, and 6,7-dichloro-2,3-diphenylquinoxaline shows a peak at m/z = 351 (M+H)⁺. ijsrst.com The fragmentation patterns observed in the mass spectrum provide additional structural information, helping to confirm the connectivity of the atoms within the molecule. scribd.com
Table 6: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Ionization Method | Molecular Ion Peak (m/z) | Reference |
|---|---|---|---|
| This compound | - | 281.3 (Calculated) | nih.gov |
| 2,3-Diphenylquinoxaline | - | 282 | scribd.com |
| 6-Methyl-2,3-diphenylquinoxaline | ESI-MS | 297.21 (Observed) | vixra.org |
| 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde | ESI-MS | 413.2 (Observed) | symbiosisonlinepublishing.comvixra.org |
| 6-Nitro-2,3-diphenylquinoxaline | ESI-MS | 328 (M+H)⁺ | ijsrst.com |
| 6,7-Dichloro-2,3-diphenylquinoxaline | ESI-MS | 351 (M+H)⁺ | ijsrst.com |
Electrochemical Characterization
Electrochemical analysis is vital for understanding the electronic behavior of this compound derivatives, particularly their ability to accept and transport electrons, which is a key function in many electronic devices.
Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties (the ability to be reduced or oxidized) of chemical species. iitk.ac.in By measuring the current response to a sweeping potential, CV allows researchers to determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical for predicting how a material will perform in an electronic device, as they govern charge injection and transport. iitk.ac.in
In the study of materials incorporating the 2,3-diphenylquinoxaline core, a structure closely related to this compound, CV has been instrumental. For instance, iridium(III) complexes containing 2,3-diphenylquinoxaline (PQ) ligands have been analyzed to determine their energy levels for applications in organic light-emitting diodes (OLEDs). The HOMO and LUMO energy levels for a complex denoted as (PQ)₂Ir(Pppy) were found to be -5.15 eV and -2.97 eV, respectively. researchgate.net Another derivative, (DMPQ)₂Ir(Pppy), exhibited similar levels at -5.13 eV and -2.96 eV. researchgate.net
Research on a series of 2,3-diphenylquinoxaline amine derivatives has also utilized CV to tune their electrochemical properties, confirming their ambipolar nature (ability to transport both holes and electrons) and demonstrating that their HOMO-LUMO energy levels are comparable to other established ambipolar materials. researchgate.net Similarly, studies on quinoxaline-based dyes for solar cells have used CV to measure ground state oxidation potentials and LUMO levels, which are crucial for ensuring efficient dye regeneration and electron injection. rsc.org These analyses highlight how modifying the peripheral chemical groups on the quinoline or quinoxaline core can systematically tune the electronic properties for specific applications.
Electrochemical Data for 2,3-Diphenylquinoxaline Derivatives
| Compound | HOMO Level (eV) | LUMO Level (eV) | Source |
|---|---|---|---|
| (PQ)₂Ir(Pppy) | -5.15 | -2.97 | researchgate.net |
| (DMPQ)₂Ir(Pppy) | -5.13 | -2.96 | researchgate.net |
Thermal Analysis for Material Stability and Transitions
The thermal stability of a material is a critical parameter for its practical application, especially in electronic devices where operational temperatures can be elevated. Thermal analysis techniques like TGA and DSC provide essential data on how a material behaves when subjected to heat.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal stability. particle.dketamu.edu The temperature at which a material begins to lose mass corresponds to its decomposition temperature. particle.dknetzsch.com For materials used in applications like OLEDs, high thermal stability is required to ensure a long operational lifetime.
Studies on organometallic complexes incorporating this compound have demonstrated the compound's ability to confer excellent thermal stability. An iridium(III) complex featuring a cyclometalated this compound ligand, Ir(DPQ)₂(acac), was shown by TGA to be thermally stable up to 303 °C. researchgate.net Similarly, research on various 2,3-diphenylquinoxaline amine derivatives confirmed their good thermal properties through TGA, which is a desirable attribute for solid-state emitters in optoelectronic devices. researchgate.net
Thermal Decomposition Data for this compound/quinoxaline Derivatives
| Compound/Derivative | Decomposition Temperature (TGA) | Source |
|---|---|---|
| Ir(DPQ)₂(acac) | 303 °C | researchgate.net |
| 2,3-diphenylquinoxaline (synthesis context) | Stable up to 245 °C | oiccpress.com |
Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated or cooled. torontech.com It is used to detect thermal transitions such as glass transitions (T₉), melting points (Tₘ), and crystallization events (T꜀). torontech.commdpi.com These transitions are important as they relate to the material's morphology and physical state, which can affect device performance and stability. tainstruments.com
For the iridium complex Ir(DPQ)₂(acac), where DPQ is a ligand derived from this compound, DSC analysis was performed over a temperature range of 30 to 300 °C. researchgate.net The results showed no phase-transition signals, such as a glass transition or melting peak, indicating that the material is a stable, crystalline solid within this range. researchgate.net This contrasts with other similar complexes that exhibit distinct glass and melting transitions. researchgate.net The absence of such transitions in Ir(DPQ)₂(acac) suggests a high degree of morphological stability, which is beneficial for device fabrication and longevity. researchgate.net
Morphological and Thin Film Characterization for Material Science Applications
In many of its applications, this compound and its derivatives are used in the form of thin films. The surface structure, or morphology, of these films can have a profound impact on the performance of the final device. creative-biostructure.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional images of a material's surface. creative-biostructure.comacs.org It is widely used to characterize the surface morphology, including features like roughness and domain size, in thin films. creative-biostructure.com
In studies of the related compound 2,3-diphenylquinoxaline (DPQ), AFM analysis of a thin film created by physical vapor deposition revealed a highly rough surface morphology. researchgate.net The morphology of blend films containing a polymer with a 2,3-bis(3-octyloxyphenyl)quinoxaline unit has also been extensively studied. acs.org AFM imaging of these films showed that surface roughness could be controlled, with root mean square (rms) roughness values ranging from 1.02 nm to 7.1 nm depending on the film's composition and preparation. diva-portal.org This ability to visualize and quantify surface characteristics is crucial for optimizing the interfaces between different layers in a multilayer device, such as an organic solar cell or OLED. aip.org
AFM Surface Roughness Data for Polymer Blend Films Containing a Quinoxaline Derivative
| Film Composition | RMS Roughness | Source |
|---|---|---|
| 1:1 Blend (Higher Molecular Weight) | 7.1 nm | diva-portal.org |
| 1:1 Blend (Lower Molecular Weight) | 5.2 nm | diva-portal.org |
| 2:1 Blend (Higher Molecular Weight) | 2.07 nm | diva-portal.org |
| 2:1 Blend (Lower Molecular Weight) | 1.02 nm | diva-portal.org |
Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) for Nanoaggregate Visualization
Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) is a powerful analytical technique used to obtain high-resolution images of a sample's surface topography. researchgate.net It operates by scanning a surface with a finely focused beam of electrons generated by a field emission source. colab.ws This source, typically a high-brightness Schottky emitter, provides a much smaller and more coherent electron beam compared to conventional SEMs, enabling significantly higher resolution and clarity in imaging. researchgate.net This enhanced capability makes FEG-SEM an indispensable tool for the visualization of nanoscale structures, including the nanoaggregates of organic compounds. colab.ws
The principle of FEG-SEM involves the interaction of the primary electron beam with the atoms at and near the sample surface. These interactions generate various signals, most notably secondary electrons (SE) and backscattered electrons (BSE). colab.ws SE detectors are particularly crucial for topographic imaging, as the number of secondary electrons emitted is highly sensitive to the surface morphology. researchgate.net This allows for the detailed depiction of nanoaggregates, revealing their size, shape, and distribution. Modern FEG-SEM instruments can achieve spatial resolutions below 1 nanometer, providing clear, less distorted images even at low accelerating voltages, which is beneficial for imaging sensitive organic materials. researchgate.netcolab.ws
In the context of this compound and related heterocyclic compounds, FEG-SEM is particularly relevant for investigating phenomena such as Aggregation-Induced Emission (AIE). AIE is a photophysical effect where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgacs.org The mechanism behind AIE is often attributed to the restriction of intramolecular motions (such as rotations and vibrations) within the aggregates, which closes non-radiative decay channels and activates the radiative pathway, leading to intense light emission. acs.org
The formation of nanoaggregates is the direct cause of the AIE effect. rsc.org Therefore, visualizing these aggregates is crucial for confirming the AIE mechanism and understanding the structure-property relationships of the compound. While extensive research utilizing FEG-SEM has been conducted on the nanoaggregates of structurally similar compounds like 2,3-diphenylquinoxaline derivatives, which are known to exhibit AIE, specific studies applying FEG-SEM for the direct visualization of this compound nanoaggregates are not prominently documented in the reviewed scientific literature. researchgate.netrsc.org However, the methodology remains a primary and essential tool for such potential investigations. In a typical study, the compound would be dissolved in a good solvent (like THF) and then induced to aggregate by adding a poor solvent (like water). FEG-SEM analysis of the resulting suspension would provide direct visual evidence of the nanoaggregates formed, confirming their morphology and size distribution, which are critical parameters for understanding and optimizing their AIE properties. rsc.org
The technical specifications of a typical FEG-SEM instrument highlight its suitability for nanomaterial characterization.
Table 1: Typical FEG-SEM Specifications for Nanomaterial Analysis
| Parameter | Specification Range | Relevance to Nanoaggregate Visualization |
| Electron Source | High-brightness Schottky Field Emission Gun researchgate.netacs.org | Provides a stable, high-current, and small-diameter electron beam for high-resolution imaging. |
| Resolution | 0.9 nm @ 15kV to 1.3 nm @ 1kV acs.org | Allows for the clear distinction of individual nanoparticles and their surface features. |
| Magnification | 1x to 2,500,000x acs.org | Enables seamless zooming from a wide field of view to ultra-high magnification of specific aggregates. |
| Acceleration Voltage | 0.02 kV to 30 kV acs.org | Low voltage capability is crucial for imaging non-conductive and beam-sensitive organic materials with minimal charging and damage. |
| Detectors | Secondary Electron (SE), Backscattered Electron (BSE) colab.ws | SE detectors provide high-resolution topographical information, essential for visualizing the shape and surface of nanoaggregates. researchgate.net |
Theoretical and Computational Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.
DFT calculations are highly effective for determining the energies of these orbitals. While specific data for the parent 2,3-diphenylquinoline is not detailed in the provided search results, studies on closely related 2,3-diphenylquinoxaline (B159395) derivatives illustrate the type of data obtained. These studies show how the distribution and energy levels of HOMO and LUMO orbitals can indicate good semiconducting and bipolar material properties. d-nb.inforesearchgate.net For these derivatives, the HOMO levels are delocalized over the molecular backbone, and the energy values are crucial for assessing their potential in organic electronics. d-nb.info
Table 1: Illustrative Frontier Orbital Energies for 2,3-Diphenylquinoxaline Derivatives Note: This data is for derivatives of 2,3-diphenylquinoxaline, a structurally similar compound, and is presented to illustrate the outputs of DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 6¹ | -5.60 | -3.04 | 2.56 |
| Derivative 7¹ | -5.83 | -3.16 | 2.67 |
¹Data pertains to 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (6) and 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (7). d-nb.info
Computational methods can predict the electronic absorption spectra (UV-Vis) of molecules. These predictions are typically performed using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strength (f) of each transition indicates its intensity. These theoretical spectra can be compared with experimental data to validate the computational method and to interpret the nature of the electronic transitions, such as π-π* or n-π* transitions. d-nb.inforesearchgate.net For example, in studies of 2,3-diphenylquinoxaline derivatives, TD-DFT calculations have been used to predict wide absorption peaks corresponding to π–π* transitions and charge-transfer processes within the molecules. d-nb.info
DFT provides a framework for calculating various chemical concepts known as reactivity descriptors. These descriptors help predict how and where a molecule will react. nih.govd-nb.info
Electronegativity (χ): Measures a molecule's ability to attract electrons. It is calculated from the energies of the HOMO and LUMO. irjweb.comd-nb.info
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com
Fukui Functions (f(r)): This is a local reactivity descriptor that indicates the most reactive sites within a molecule. nih.govresearchgate.net The Fukui function helps identify which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), or radical attack. nih.gov By analyzing the Fukui functions for a molecule like this compound, one could predict the preferred sites for various chemical reactions.
These descriptors are derived from the energies of the frontier orbitals and provide a quantitative basis for understanding the molecule's reactivity. nih.gov
Intramolecular charge transfer (ICT) is a fundamental process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. rsc.orgnih.gov This phenomenon is crucial in molecules designed for applications in organic electronics and sensors. DFT and TD-DFT are used to study ICT states by analyzing the electron density distribution in the ground and excited states. d-nb.info By examining the molecular orbitals involved in an electronic transition, it is possible to determine if the transition results in a significant shift of electron density from one part of the molecule to another. For derivatives of this compound that incorporate donor and acceptor groups, DFT can model how the quinoline core facilitates this charge transfer, which is essential for the design of materials with specific photophysical properties. d-nb.inforsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While standard DFT is designed for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the properties of molecules in their electronically excited states. rsc.orguci.edu It is widely used due to its ability to provide reasonably accurate results for large molecules at a manageable computational cost. rsc.org
TD-DFT calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one. These energies are directly related to the peaks observed in a UV-Vis absorption spectrum. uci.edu Furthermore, TD-DFT provides information about the character of each excited state, such as whether it is a locally excited state or a charge-transfer state. By optimizing the molecular geometry in an excited state, TD-DFT can also be used to predict emission energies (fluorescence and phosphorescence), providing a complete picture of the molecule's photophysical behavior. rsc.org For a compound like this compound, TD-DFT is invaluable for understanding its potential use in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe. d-nb.info
Compound Index
Molecular Dynamics (MD) Simulations (e.g., for Adsorption Behavior on Surfaces)
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time. This technique is particularly useful for studying how molecules like this compound interact with and adsorb onto surfaces, which is critical for applications in materials science, catalysis, and electronics.
Currently, specific studies detailing the molecular dynamics simulations focused on the adsorption behavior of this compound on surfaces are not available in the reviewed scientific literature. Such research would typically involve simulating the this compound molecule in the presence of a specific surface (e.g., a metal or semiconductor) and observing the adsorption process. Key parameters that would be calculated include the adsorption energy, the orientation of the molecule on the surface, and the nature of the intermolecular forces driving the interaction. While general methodologies for MD simulations of organic molecules on surfaces are well-established, dedicated studies for this compound have yet to be published.
Ab Initio Quantum Mechanical Calculations for Ground States
Ab initio quantum mechanical calculations are a fundamental approach to computing the electronic structure of molecules from first principles, without relying on experimental data. These calculations solve the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. For the ground state of this compound, these methods can predict a variety of important properties, including its optimized geometry, electronic charge distribution, and molecular orbital energies.
Detailed ab initio studies specifically calculating the ground state properties of this compound are not prominently available in existing research. However, computational studies on closely related quinoline and diphenylquinoxaline derivatives are common. For instance, Density Functional Theory (DFT), a practical and popular quantum mechanical method, is often used to calculate key electronic parameters. researchgate.netmdpi.com
A typical DFT study on a molecule like this compound would involve geometry optimization to find the lowest energy structure. From this, fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.orgirjweb.com
The table below illustrates the type of data that would be generated from such calculations, based on typical values for similar aromatic heterocyclic compounds.
| Computational Parameter | Description |
| Ground State Energy | The total electronic energy of the molecule in its most stable, or ground, state. |
| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy structure, including bond lengths and angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The difference in energy between the HOMO and LUMO; an indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the distribution of partial charges. |
This table represents the typical outputs of ab initio calculations; specific values for this compound are not available in the cited literature.
While comprehensive ab initio studies on this compound itself are lacking, the established theoretical frameworks provide a clear path for future research to elucidate its fundamental electronic and structural properties. montana.eduutah.eduwiley.com
Applications of 2,3 Diphenylquinoxaline in Advanced Materials and Chemical Sciences
Optoelectronic Device Research
The distinct electronic characteristics of the 2,3-diphenylquinoxaline (B159395) core, including its electron-deficient nature and high thermal stability, make it a valuable component in the development of high-performance optoelectronic devices. rsc.orgresearchgate.net Its rigid and planar structure facilitates molecular packing and charge transport, which are critical for efficient device operation.
Organic Light-Emitting Diodes (OLEDs) as Emissive and Electron Transport Materials
2,3-Diphenylquinoxaline and its derivatives have been extensively investigated for their dual role in OLEDs, serving as both emissive materials and electron transport materials (ETMs). rsc.orgresearchgate.net The quinoxaline (B1680401) moiety is an effective n-type building block with high electron affinity, which is essential for facilitating electron injection and transport from the cathode. researchgate.netcase.edu
As an electron transport material, derivatives of 2,3-diphenylquinoxaline have demonstrated excellent performance. For instance, a novel compound, 2,3,2',3'-Tetraphenyl-[6,6']-biquinoxalinyl, was synthesized and incorporated as an electron-transporting layer in OLEDs, where it exhibited outstanding electronic transmission capabilities. rsc.org The inherent electron-deficient nature of the quinoxaline core contributes to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which helps in reducing the electron injection barrier from the cathode.
In the emissive layer, 2,3-diphenylquinoxaline derivatives can function as fluorescent emitters. Their significant fluorescence is a key property that contributes to the brightness and efficiency of OLEDs. rsc.org By modifying the molecular structure, the emission color can be tuned. For example, a vinyl benzaldehyde-capped quinoxaline derivative synthesized from 6-methyl-2,3-diphenylquinoxaline (B3348229) was shown to exhibit green light emission. researchgate.netcase.edu Furthermore, the high thermal stability of these compounds ensures the longevity and reliability of the OLED devices under operational stress.
A summary of the roles of 2,3-Diphenylquinoxaline in OLEDs is presented below:
| Role in OLED | Key Properties of 2,3-Diphenylquinoxaline Derivatives | Reference |
| Electron Transport Material | High electron affinity, Good thermal stability, Excellent electronic transmission performance | researchgate.netcase.edursc.org |
| Emissive Material | Significant fluorescence, Tunable emission color, High thermal stability | rsc.orgresearchgate.netcase.edu |
Polymer Light-Emitting Diodes (PLEDs)
The principles of using 2,3-diphenylquinoxaline in OLEDs extend to their application in polymer light-emitting diodes (PLEDs). In PLEDs, the emissive and charge-transporting materials are typically incorporated into a polymer matrix. researchgate.net Quinoxaline derivatives have been successfully incorporated into small molecules and polymers that are used as electron-transport materials in multilayer OLEDs based on Poly(p-phenylene vinylene) (PPV), a common emissive polymer in PLEDs. researchgate.netcase.edu The inclusion of the quinoxaline unit into the polymer backbone can enhance the electron-transporting properties of the resulting material, leading to more balanced charge injection and recombination, which is crucial for high-efficiency PLEDs.
Development of Organic Semiconductors and Ambipolar Charge Transport Materials
The versatile electronic nature of 2,3-diphenylquinoxaline has led to its exploration in the development of organic semiconductors. By chemically modifying the core structure, both p-type (hole-transporting) and n-type (electron-transporting) characteristics can be induced, and in some cases, ambipolar behavior (the ability to transport both holes and electrons) can be achieved.
Research has shown that quinoxaline-based derivatives can be designed to exhibit ambipolar charge transport. For example, theoretical investigations into molecules with a Donor-Acceptor-Donor-Acceptor (D-A-D-A) configuration, where 2,3-diphenylquinoxaline acts as an acceptor unit, have indicated their potential as bipolar materials. chemimpex.com The distribution of the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels in these compounds suggests good semiconducting properties. chemimpex.com The development of materials with ambipolar charge transport is highly desirable for simplifying the architecture of organic field-effect transistors (OFETs) and other electronic devices.
Photostabilizers in Polymer and Coating Systems
The inherent stability of the 2,3-diphenylquinoxaline structure also lends itself to applications beyond active electronic components. It has been identified as a potential photostabilizer, enhancing the durability and performance of materials when exposed to light. rsc.org This property is particularly valuable in coatings and plastics, where photodegradation can lead to a loss of mechanical integrity and aesthetic appeal. rsc.org The ability of 2,3-diphenylquinoxaline to absorb UV radiation and dissipate the energy in a harmless manner is key to its function as a photostabilizer.
Photovoltaic Applications
The strong electron-accepting nature of the 2,3-diphenylquinoxaline core makes it a promising building block for materials used in organic solar cells.
Components in Organic Solar Cells (OSCs)
In the field of organic photovoltaics, 2,3-diphenylquinoxaline derivatives have been utilized as electron-accepting components in donor-acceptor (D-A) type polymers and small molecules for the active layer of organic solar cells (OSCs).
In polymer solar cells (PSCs), copolymers incorporating a 5,8-dithien-2-yl-2,3-diphenylquinoxaline unit as the acceptor and carbazole (B46965) or fluorene (B118485) as the donor have been synthesized. rsc.org These low-bandgap polymers are designed to improve the absorption of the solar spectrum. A study reported a power conversion efficiency (PCE) of up to 3.8% for a PSC based on a copolymer with a planarized quinoxaline derivative blended with a fullerene acceptor. rsc.org
Small molecule-based OSCs have also benefited from the inclusion of the 2,3-diphenylquinoxaline core. A novel D–π–A–π–D type organic small molecule, with 2,3-diphenyl-substituted quinoxaline as the central acceptor unit, was designed and synthesized. rsc.org This molecule exhibited a narrow band-gap of 1.88 eV and achieved an impressive PCE of 6.25% in a solution-processed OSC. rsc.org This result highlights the potential of quinoxaline-based small molecules to compete with their polymeric counterparts in photovoltaic applications.
The table below summarizes the performance of some organic solar cells incorporating 2,3-diphenylquinoxaline derivatives.
| Device Type | 2,3-Diphenylquinoxaline Derivative System | Power Conversion Efficiency (PCE) | Reference |
| Polymer Solar Cell | Copolymer with planar quinoxaline derivative and-phenyl-C71-butyric acid methyl ester | 3.8% | rsc.org |
| Organic Solar Cell | (TPACN)2Qx small molecule with PC61BM | 6.25% | rsc.org |
Chemical Probes and Sensors in Research
Derivatives of 2,3-diphenylquinoxaline are recognized for their unique photophysical properties, which makes them suitable for applications as fluorescent probes. These compounds can be designed to exhibit sensitivity to their local microenvironment, such as changes in solvent polarity or viscosity. nih.govnih.govcore.ac.uk This sensitivity often arises from the formation of an intramolecular charge transfer (ICT) excited state in molecules with a donor-acceptor structure. rsc.org
One area of application is the development of viscosity-sensitive fluorescent probes. For example, certain 2-phenylbenzo[g]quinoxaline (B5608625) derivatives have been designed where the phenyl ring acts as a rotatable unit. nih.gov In media with increasing viscosity, the intramolecular rotation of this phenyl group is restricted, which leads to an enhancement in fluorescence intensity. This phenomenon allows the probe to report on the viscosity of its surroundings. nih.govrsc.org Studies have shown that attaching strong electron-donating groups to the phenyl ring enhances the sensitivity of the fluorescence response to viscosity. nih.gov
The solvatochromic properties of these dyes, where the color of their fluorescence changes with the polarity of the solvent, are also a key feature. rsc.orgnih.govrsc.org The emission of their highly polarized excited state typically shifts to longer wavelengths (a red shift) in more polar solvents. nih.gov This characteristic allows them to be used to probe the polarity of specific sites within larger systems, such as the binding sites of proteins. rsc.org Additionally, some amine derivatives of 2,3-diphenylquinoxaline exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. rsc.org This property is valuable for developing probes that light up upon binding to a target or forming nanoaggregates.
The structural framework of 2,3-diphenylquinoxaline can be modified to create selective ionophores for use in chemical sensors. An example of this application is the development of a potentiometric sensor for the detection of strontium ions (Sr²⁺).
A derivative, 2,3-Diphenylquinoxaline-4′,4″-dioxytriethylene glycol, was synthesized and utilized as a selective sensing material in the construction of a strontium-poly(vinyl chloride) (PVC) membrane sensor. documentsdelivered.com This compound acts as an ionophore, a molecule that can selectively bind to a specific ion and transport it across a membrane. The incorporation of this ionophore into a PVC membrane creates a sensor that can detect strontium ions in a given solution. The performance of such sensors is evaluated based on their selectivity, detection limit, response time, and operational lifetime. For instance, PVC membrane sensors have been developed for other ions, demonstrating fast response times of less than 5 seconds and operational lifetimes of several weeks without significant deviation in performance. nih.gov The selectivity of the sensor for the target ion over other potentially interfering ions is a critical parameter for its practical application. nih.gov
Catalysis and Industrial Chemical Intermediates
The nitrogen atoms in the quinoxaline ring system allow 2,3-diphenylquinoxaline and its derivatives to act as effective ancillary ligands in coordination chemistry. An ancillary ligand is one that binds to a metal center but does not directly participate in the catalytic reaction, instead serving to modify the electronic and steric properties of the metal's coordination environment. rsc.org
Quinoxaline derivatives have been used to form stable complexes with various transition metals, including copper(II) and ruthenium(II). isca.innih.gov For example, copper(II) halides form monomeric complexes of the type CuX₂L₂ with 2,3-diphenylquinoxaline (where L is the ligand and X is a halide). isca.in
Ruthenium(II) complexes containing quinoxaline-derived ligands have shown significant catalytic activity. Arene-ruthenium(II) complexes featuring ligands derived from 11H-indeno[1,2-b]quinoxalin-11-one have been synthesized and evaluated as catalysts for the transfer hydrogenation of aryl ketones. nih.gov These complexes demonstrated good catalytic activity and tolerance for various functional groups. nih.gov The coordination of the quinoxaline-based ligand to the ruthenium center is crucial for the complex's catalytic performance. rsc.org The properties and reactivity of these metal complexes can be finely tuned by modifying the structure of the ancillary quinoxaline ligand. isca.in
2,3-Diphenylquinoxaline is a valuable synthetic intermediate, serving as a foundational building block for the creation of more complex heterocyclic systems. ijiset.com The classic and most direct synthesis of 2,3-diphenylquinoxaline itself involves the condensation reaction between o-phenylenediamine (B120857) and benzil (B1666583). youtube.comyoutube.com Various methods, including greener approaches using ultrasonic or microwave irradiation, have been developed to improve the efficiency and yield of this reaction. ijiset.comajrconline.org
Once synthesized, 2,3-diphenylquinoxaline can undergo further chemical transformations to build larger, more intricate molecular architectures. For example, functional groups can be introduced onto the quinoxaline core, which can then be used in subsequent reactions. The synthesis of 5-nitro-2,3-diphenylquinoxaline, followed by its catalytic hydrogenation to 5-amino-2,3-diphenylquinoxaline, provides an entry point for further functionalization. researchgate.net This amino derivative can then react with other reagents to undergo thermal cyclization, yielding complex fused systems such as substituted pyridoquinoxalines. researchgate.net This demonstrates the role of the 2,3-diphenylquinoxaline scaffold as a platform for constructing polycyclic aromatic systems with potentially interesting biological or material properties. researchgate.netnih.govresearchgate.net
Corrosion Inhibition Studies (e.g., 6,7-Difluoro-2,3-Diphenylquinoxaline)
The study of quinoxaline derivatives as corrosion inhibitors is a significant area of research in materials science. researchgate.net One such derivative, 6,7-Difluoro-2,3-diphenylquinoxaline (67D), has been identified as a highly effective corrosion inhibitor for mild steel, particularly in aggressive industrial environments. pcbiochemres.compcbiochemres.comresearchgate.net Its efficacy stems from its specific molecular structure, which facilitates strong adsorption onto metallic surfaces to form a protective barrier. pcbiochemres.comresearchgate.net
The inhibition mechanism of 67D is primarily attributed to chemisorption, a process involving chemical bonds between the inhibitor molecule and the metal surface. pcbiochemres.compcbiochemres.com As a heterocyclic compound, the performance of 6,7-Difluoro-2,3-diphenylquinoxaline is enhanced by the presence of conjugated systems and electronegative heteroatoms (nitrogen and fluorine), along with its electron-donating and electron-accepting capabilities. pcbiochemres.comresearchgate.net
Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have provided significant insights into the interaction between 67D and steel surfaces. pcbiochemres.comresearchgate.net MD simulations confirmed the strong and stable binding of the molecule to the Fe (110) surface, demonstrating a high adsorption energy of -157.10 kcal/mol. pcbiochemres.comresearchgate.net The planar geometry of the 67D molecule allows it to align nearly parallel to the metal surface, ensuring effective surface coverage and the formation of a robust protective layer. pcbiochemres.compcbiochemres.com DFT calculations have been employed to evaluate key quantum chemical descriptors that govern the molecule's inhibitive properties. researchgate.net
Quantum Chemical Descriptors for 6,7-Difluoro-2,3-diphenylquinoxaline (67D)
| Parameter | Description | Significance in Corrosion Inhibition |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of a molecule. | Higher EHOMO values facilitate adsorption onto the metal surface by donating electrons to the vacant d-orbitals of iron. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of a molecule. | Lower ELUMO values allow the molecule to accept electrons from the metal, forming a feedback bond and strengthening the adsorption. researchgate.net |
| Energy Gap (ΔE = ELUMO - EHOMO) | A measure of the molecule's reactivity. | A small energy gap enhances the reactivity of the inhibitor molecule, leading to stronger adsorption on the steel surface. researchgate.net |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Influences the molecule's ability to form bonds with the metal surface. researchgate.net |
The dual electron-donating and accepting capabilities of 67D, driven by its diphenyl moiety and quinoxaline core, significantly boost its adsorption efficiency. researchgate.net This structural adaptability underscores the potential of 6,7-Difluoro-2,3-diphenylquinoxaline as a superior corrosion inhibitor for applications in challenging industrial settings. pcbiochemres.com
Aggregation-Induced Emission (AIE) Phenomena in Functional Materials
Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where certain molecules, which are non-emissive or weakly fluorescent in dilute solutions, become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. Derivatives of 2,3-diphenylquinoxaline, particularly those incorporating different amine groups, have been shown to exhibit prominent AIE characteristics. rsc.org
The AIE activity in these compounds is often linked to their donor-acceptor-donor (D-A-D) molecular architecture. rsc.org In these structures, the electron-deficient quinoxaline core acts as the acceptor, while the amine groups function as electron donors. This arrangement facilitates an intramolecular charge transfer (ICT) process, which is crucial for their photophysical properties. rsc.org
Research on a series of 2,3-diphenylquinoxaline amine derivatives has shown that these molecules display intense solid-state emission. rsc.org In solvent mixtures of tetrahydrofuran (B95107) (THF) and water, these compounds demonstrate the AIE effect by forming nanoaggregates at higher water fractions (fw). rsc.org While weakly emissive in pure THF, their fluorescence intensity increases significantly as the water content rises above 50%, indicating that the aggregation state is highly emissive. rsc.org
The key findings from studies on AIE in 2,3-diphenylquinoxaline derivatives are summarized below:
Research Findings on AIE in 2,3-Diphenylquinoxaline Derivatives
| Finding | Detailed Observation | Reference |
|---|---|---|
| Mechanism | The AIE effect is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to enhanced fluorescence. | rsc.org |
| Emission Color | The presence of D-A building units induces blue to yellow emission in both solution and solid film states, with the exact color being tunable by modifying the peripheral amine groups. | rsc.org |
| Molecular Structure | A series of quinoxaline-based compounds synthesized via palladium-catalyzed cross-coupling reactions have been shown to exhibit non-typical aggregation-induced enhanced emission (AIEE), making them effective deep blue light-emitting materials. | researcher.liferesearchgate.net |
| Applications | The combination of strong solid-state emission, AIE activity, and good thermal properties makes these materials promising candidates for use as solid-state emitters in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). | rsc.org |
The study of AIE in functional materials based on the 2,3-diphenylquinoxaline scaffold is a rapidly advancing field. The ability to tune their electrochemical and photophysical properties by altering the molecular structure makes them highly versatile for developing advanced optoelectronic materials. rsc.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The traditional synthesis of 2,3-diphenylquinoline and its derivatives, often involving the condensation of an o-phenylenediamine (B120857) with benzil (B1666583), has been effective but is frequently associated with drawbacks such as harsh reaction conditions, long reaction times, and the use of toxic solvents. nih.govijiset.com Consequently, a significant emerging trend is the development of novel and sustainable synthetic methodologies that align with the principles of green chemistry.
Future research is focused on several key areas:
Catalyst Innovation : Exploration of cost-effective and environmentally benign catalysts is a major thrust. This includes the use of phosphate-based catalysts, lanthanide reagents like Cerium(IV)ammonium nitrate (B79036) (CAN) which is noted for its low cost and high reactivity in water, and various metal catalysts. nih.govresearchgate.net The use of recyclable catalysts such as bentonite (B74815) clay K-10 and silica-bonded S-sulfonic acid is also being investigated to minimize waste. nih.govijiset.com
Alternative Energy Sources : To reduce energy consumption and reaction times, researchers are increasingly turning to methods like ultrasonic irradiation (sonochemistry) and microwave-assisted synthesis. ijiset.com Sonication, for instance, has been shown to significantly increase the yield of this compound (up to 97%) in a much shorter time (8 minutes) compared to conventional reflux methods (51-75% yield in 0.5-1.5 hours). ijiset.com
Green Solvents : A shift away from toxic organic solvents towards greener alternatives like water and ethanol (B145695) is a critical aspect of sustainable synthesis. nih.govijiset.com Research into solvent-free reaction conditions is also gaining traction, further enhancing the environmental credentials of the synthetic process. ijiset.comresearchgate.net
These modern approaches aim to improve reaction efficiency, simplify work-up procedures, and reduce pollution, making the synthesis of this compound derivatives more economically viable and ecologically sound. ijiset.com
| Method | Catalyst/Medium | Reaction Time | Yield | Key Advantages |
|---|---|---|---|---|
| Conventional Reflux | Rectified Spirit/Ethanol | 30-90 min | 51-75% | Traditional, well-established |
| Microwave Irradiation | Ethanol | 55 sec | 60% | Extremely short reaction time |
| Ultrasonic Irradiation | Ethanol | 8 min | 97% | High yield, short time, eco-friendly |
| Bentonite Clay K-10 | Ethanol (Room Temp) | 20 min | High | Green catalyst, mild conditions |
| Hexafluoroisopropanol (HFIP) | HFIP (Room Temp) | 1 hour | 95% | High yield, avoids strong acid catalysts |
Exploration of Structure-Property Relationships for Tunable Optoelectronic Materials
This compound serves as a versatile scaffold for developing advanced optoelectronic materials, particularly for applications in organic light-emitting diodes (OLEDs). chemimpex.comresearchgate.net Its inherent fluorescence and electronic properties make it an excellent building block. chemimpex.com Future research is intensely focused on understanding and exploiting the structure-property relationships to create materials with precisely tuned characteristics.
Key research trends include:
Donor-Acceptor (D-A) Architectures : Synthesizing derivatives with a donor-acceptor-donor (D-A-D) structure, where the electron-accepting quinoxaline (B1680401) core is combined with electron-donating amine groups, allows for the tuning of optoelectronic properties. rsc.org This approach can induce intramolecular charge transfer (ICT) transitions, leading to emissions across the visible spectrum, from blue to yellow. rsc.org
Substituent Effects : The position and electronic nature of substituents on the diphenylquinoline core have a profound impact on the material's properties. For example, introducing a trifluoromethyl (–CF3) group at different positions on the phenyl ring of a diphenylquinoline-based Iridium(III) complex significantly affects the emission color, photoluminescence quantum yield (PLQY), and energy levels. rsc.org
Aggregation-Induced Emission (AIE) : Some 2,3-diphenylquinoxaline (B159395) derivatives exhibit aggregation-induced emission, a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. rsc.org This property is highly desirable for creating efficient solid-state emitters for OLEDs. rsc.org
By systematically modifying the molecular structure, researchers aim to control the HOMO/LUMO energy levels, emission wavelengths, and quantum efficiencies, paving the way for next-generation displays and lighting technologies. researchgate.netrsc.orgrsc.org Thin films of this compound have been shown to have a band gap energy of 3.34eV and strong fluorescence, underscoring their potential in this area. researchgate.net
| Derivative Type | Structural Feature | Resulting Property | Potential Application |
|---|---|---|---|
| Diarylamine/Heterocyclic Amine | Donor-Acceptor-Donor (D-A-D) | Tunable blue-to-yellow emission, AIE activity | Solid-state emitters in OLEDs |
| Iridium(III) Complexes | -CF3 substituent on phenyl ring | Altered emission color and PLQY | Efficient Phosphorescent OLEDs (PhOLEDs) |
| Thiophene-containing D-A-D-A molecules | Extended π-conjugation with thiophene (B33073) | Good absorption in visible light (380-550 nm) | Organic Solar Cells (OPV) |
Integration of Advanced Computational Modeling for Rational Material Design
To accelerate the discovery and optimization of new this compound-based materials, advanced computational modeling is becoming an indispensable tool. nih.gov Techniques like Density Functional Theory (DFT) allow for the prediction of molecular properties before undertaking complex and time-consuming synthesis. researchgate.netd-nb.info
Emerging trends in this area involve:
Predicting Optoelectronic Properties : DFT calculations are used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of novel 2,3-diphenylquinoxaline derivatives. researchgate.netd-nb.info This information is crucial for designing materials with appropriate energy levels for efficient charge injection and transport in devices like OLEDs and organic solar cells. researchgate.netd-nb.info
Virtual Screening : Computational methods are employed for primary virtual screening to identify promising lead compounds for specific applications. nih.govnih.gov For instance, a pharmacophore model was used to select 2,3-diphenylquinoxaline as a lead compound for developing tubulin inhibitors, which was then validated through synthesis and biological evaluation. nih.gov
Understanding Reaction Mechanisms : Theoretical calculations can provide insights into reaction pathways and transition states, aiding in the development of more efficient synthetic routes.
Molecular Docking : In drug design, molecular docking simulations are used to predict the binding affinity and orientation of 2,3-diphenylquinoxaline derivatives within the active site of a biological target, such as β-tubulin. nih.gov This helps in the rational design of more potent therapeutic agents. nih.govresearchgate.net
By integrating these computational approaches, researchers can adopt a rational design strategy, minimizing trial-and-error experimentation and focusing resources on the most promising molecular candidates. nih.govresearchgate.net
Advanced Functionalization Strategies for Tailored Material Applications
The versatility of the 2,3-diphenylquinoxaline core allows for extensive functionalization, enabling the creation of materials tailored for specific and advanced applications. Future research will continue to explore novel functionalization strategies to impart desired properties.
Key areas of focus are:
C-H Functionalization : Moving beyond traditional cross-coupling reactions, direct C-H functionalization represents a more atom-economical and efficient strategy for modifying the quinoxaline scaffold. nih.gov Research into multi-component reactions that simultaneously form C-C and C-heteroatom bonds at the C3 position of quinoxalin-2(1H)-ones is an emerging field. nih.gov
Synthesis of Bipolar Materials : For optoelectronic applications, creating bipolar molecules that can transport both holes and electrons is highly desirable. researchgate.netd-nb.info This can be achieved by strategically attaching both electron-donating and electron-withdrawing groups to the 2,3-diphenylquinoxaline framework. researchgate.netresearchgate.net
Amination Reactions : The introduction of amine functionalities, through methods like the Buchwald-Hartwig amination, is a powerful strategy for tuning the electronic and photophysical properties of 2,3-diphenylquinoxaline. rsc.orgbiosynth.com This has been used to create materials with applications as solid-state emitters. rsc.org
Development of Biological Probes and Therapeutics : Functionalization is key to developing 2,3-diphenylquinoxaline derivatives as fluorescent probes for biological imaging and as potential therapeutic agents. chemimpex.comnih.gov For example, specific substitutions can enhance cytotoxicity against cancer cell lines by inhibiting targets like tubulin. nih.gov
These advanced strategies will enable the precise tailoring of material properties, expanding the application scope of 2,3-diphenylquinoxaline from electronics to medicine. chemimpex.comnih.gov
Investigation into Unexplored Reactivity Patterns and Synthetic Transformations
While the condensation reaction to form the quinoxaline ring is well-established, there remains significant scope to explore novel reactivity patterns and synthetic transformations of the 2,3-diphenylquinoxaline scaffold itself. A deeper understanding of its reactivity is crucial for accessing new chemical space and creating unprecedented molecular architectures.
Future research directions include:
Multi-component Reactions (MCRs) : Designing one-pot, multi-component reactions where the quinoxaline core is assembled with various other fragments offers an efficient pathway to complex molecules. nih.govrsc.org These methods are highly valued for their efficiency and ability to generate molecular diversity. rsc.org
Catalyst-Free and Metal-Free Transformations : Developing synthetic transformations that proceed without the need for metal catalysts or external reagents is a key goal for sustainable chemistry. researchgate.net This includes exploring mechanochemical agitation and photoredox catalysis to drive reactions. nih.govresearchgate.net
Selective Functionalization : Investigating the selective functionalization of specific C-H bonds on the quinoxaline or phenyl rings could provide direct routes to novel derivatives that are difficult to access through traditional methods. This includes exploring reactions like alkylation and trifluoromethylation at the C3 position. nih.gov
Ring System Annulation : Exploring reactions that build additional fused ring systems onto the 2,3-diphenylquinoxaline core could lead to new classes of polycyclic aromatic nitrogen heterocycles with unique electronic and photophysical properties. researchgate.net Thermal cyclization of substituted derivatives is one such approach to create extended π-systems. researchgate.net
By pushing the boundaries of known reactivity, chemists can unlock new synthetic possibilities, leading to the discovery of materials and molecules with novel functions and applications.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 2,3-diphenylquinoline, and how do reaction conditions influence yield and purity?
- Answer : Two primary methods dominate:
- TDAE Strategy : Using α-diketones and tetrakis(dimethylamino)ethylene (TDAE) under inert conditions to achieve cyclization. This method offers rapid access to derivatives but requires precise stoichiometric control to avoid side products .
- Pd-Catalyzed Cross-Coupling : Involves aryl boronic acids and halogenated quinoline precursors (e.g., 8-chloro derivatives) in the presence of PdCl₂(PPh₃)₂ and PCy₃. Yields (>70%) depend on solvent polarity (DMF preferred) and temperature (80–100°C) .
- Key Variables : Catalyst loading (5–10 mol%), base (K₂CO₃), and reaction time (12–24 hrs). Impurities often arise from incomplete dehalogenation or competing coupling pathways .
Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?
- Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Compare ¹H/¹³C spectra to reference data. For example, aromatic protons in this compound appear as multiplets between δ 7.2–8.5 ppm, with distinct splitting patterns due to quinoline ring anisotropy .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers. Mass spectra should show [M+H]⁺ peaks matching theoretical molecular weights (e.g., 311.4 g/mol for unsubstituted derivatives) .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound derivatives be systematically analyzed?
- Answer : Contradictions often stem from:
- Solubility Differences : In vitro assays using DMSO vs. in vivo studies with oil-based carriers (e.g., canola oil) alter bioavailability .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂ at C6) enhance anti-inflammatory activity but reduce photostability in OLED applications .
Q. What strategies optimize the luminescent efficiency of this compound-based Ir(III) complexes in OLEDs?
- Answer : Key factors include:
- Ligand Design : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl rings to stabilize triplet excited states, enhancing phosphorescence quantum yields (up to 0.45) .
- Host-Guest Compatibility : Blend with hosts like CBP (4,4′-bis(N-carbazolyl)biphenyl) to minimize aggregation-caused quenching. Device efficiency correlates with doping concentration (5–10 wt%) .
Q. How can computational methods predict regioselectivity in this compound functionalization?
- Answer :
- DFT Calculations : Model frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, C4 is more reactive than C2 in electrophilic substitutions due to lower LUMO energy (-1.8 eV) .
- MD Simulations : Analyze solvent effects on reaction pathways (e.g., DMF stabilizes transition states via dipole interactions) .
- Experimental Cross-Check : Validate predictions with X-ray crystallography (e.g., resolving ambiguities in chloro-substituted derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
